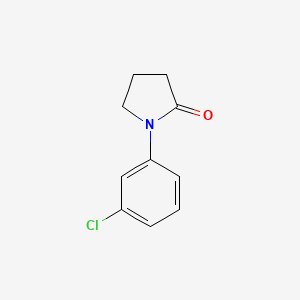

1-(3-Chlorophenyl)pyrrolidin-2-one

Descripción

Molecular Structure and Conformational Analysis

The fundamental molecular architecture of 1-(3-chlorophenyl)pyrrolidin-2-one consists of a five-membered pyrrolidinone ring system directly attached to a meta-chlorinated phenyl group through the nitrogen atom. The compound exhibits the molecular formula C₁₀H₁₀ClNO with a computed molecular weight of 195.64 g/mol, as determined through high-resolution mass spectrometry analyses. The structural arrangement features a lactam functionality within the pyrrolidine ring, creating a planar amide bond that significantly influences the overall molecular geometry. The positioning of the chlorine atom at the meta position of the phenyl ring introduces specific electronic effects that modify both the electron density distribution and the conformational preferences of the entire molecule.

Crystallographic investigations have revealed important conformational characteristics of the pyrrolidine ring system. According to detailed structural analyses, the pyrrolidine ring adopts an envelope conformation with the carbon atom at the 3-position serving as the flap. This conformational arrangement creates a non-planar five-membered ring structure that minimizes steric interactions while maintaining optimal orbital overlap for the lactam functionality. The envelope conformation results in specific dihedral angles that define the three-dimensional shape of the molecule and influence its potential interactions with biological targets.

The spatial relationship between the pyrrolidine ring and the chlorophenyl substituent represents a critical structural feature. Crystallographic data indicates that the pyrrolidine ring makes a dihedral angle of 65.80 degrees with the benzene ring. This specific angular relationship positions the chlorophenyl group in a configuration that allows for optimal π-π stacking interactions while minimizing unfavorable steric clashes. The relatively large dihedral angle suggests that the molecule adopts a conformation that balances electronic stabilization with reduced steric hindrance between the two ring systems.

The carbonyl functionality within the pyrrolidinone ring exhibits characteristic structural parameters that reflect its lactam nature. The carbon-nitrogen bond length in the lactam displays partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This electronic delocalization contributes to the planar geometry around the amide nitrogen and influences the overall molecular rigidity. The lactam carbonyl group also serves as a potential hydrogen bond acceptor, creating opportunities for intermolecular interactions in crystalline environments.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHUWZFARIICFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500019 | |

| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24051-35-2 | |

| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Steps :

-

- DA cyclopropane (e.g., 1,1-diesters with substituents compatible with the target product).

- 3-Chloroaniline as the amine source.

-

- Reflux the DA cyclopropane with 3-chloroaniline (2 equiv.) and acetic acid (catalytic) in toluene.

- Reaction temperature: 80–110°C.

- Duration: 12–24 hours.

-

- Saponify the ester group using NaOH/EtOH.

- Thermolysis at 150–200°C removes the CO group, yielding the final product.

Yield Data :

| Cyclopropane Substituent | Amine Used | Catalyst | Yield (%) |

|---|---|---|---|

| Styryl | 3-Chloroaniline | None | ~60 |

| 3-Chlorophenyl | 3-Chloroaniline | Y(OTf) | 65–70 |

Cyclization of γ-Amino Acids

A classical approach involves cyclizing γ-amino acids with 3-chlorophenyl substituents:

Reaction Steps :

-

- React 3-chlorobenzaldehyde with nitromethane via Henry reaction.

- Reduce the nitro group to amine (H₂/Pd-C).

-

- Heat the γ-amino acid in acetic anhydride to form the lactam.

Yield Data :

| Step | Yield (%) |

|---|---|

| Henry Reaction | 75 |

| Reduction | 85 |

| Cyclization | 60 |

Comparative Analysis of Methods

Optimization Strategies

- Catalyst Screening : Y(OTf) enhances yields for electron-deficient aryl groups.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling reactions in alkylation routes.

- Purification : Chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution on the Aromatic Ring

Positional Isomers of Chlorophenyl Substitution

- 1-(2-Chlorophenyl)pyrrolidin-2-one Derivatives Example: 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride (CAS 1311313-56-0)

- Molecular Weight : 261.15 g/mol

Activity : Structural analogs with 2-chlorophenyl groups are explored for CNS-targeted therapies due to improved bioavailability .

1-(4-Chlorophenyl)pyrrolidin-2-one Derivatives

- Example: 1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one (CAS 6103-61-3)

- Key Feature : Piperidine substitution modifies lipophilicity and metabolic stability.

- Safety : Classified under GHS as hazardous, requiring specific handling protocols .

Functionalized Chlorophenyl Derivatives

Modifications on the Pyrrolidinone Core

Halogenation at the 3-Position

- 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

Amino and Hydroxy Substitutions

- 3-Amino-1-hydroxy-pyrrolidin-2-one Safety: No significant hazards reported under GHS, making it suitable for biochemical studies .

Incorporation of Additional Heterocycles

Piperazine-Linked Derivatives

- S-61 and S-73

Oxadiazole and Piperidine Hybrids

Pyridine and Trifluoromethyl Derivatives

- 1-(3-Chloropyridin-2-yl)pyrrolidin-2-one Key Feature: Replacement of phenyl with pyridine alters electronic properties and solubility. Supplier Availability: Limited commercial sources, indicating niche research applications .

Comparative Data Table

Actividad Biológica

1-(3-Chlorophenyl)pyrrolidin-2-one, also known as 4-amino-1-(3-chlorophenyl)pyrrolidin-2-one, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrolidine ring with a chlorophenyl substitution at the 3-position. This substitution enhances lipophilicity, which may influence its interaction with biological targets. The presence of functional groups such as the amino group suggests potential reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial or antifungal properties due to its structural characteristics.

- Neuroactive Effects : The compound has been linked to GABAergic activity, which is significant for its potential use in treating neurological disorders. Metabolic studies have shown that it can be converted into active metabolites that may influence GABA receptor pathways .

- Potential Anticancer Activity : Similar pyrrolidine derivatives have demonstrated anticancer effects in various studies, suggesting that this compound may also have therapeutic potential in oncology.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several key areas have been identified:

- GABA Receptor Modulation : Research indicates that derivatives of pyrrolidine can affect GABAergic signaling pathways, potentially providing therapeutic benefits for conditions such as epilepsy and anxiety disorders .

- Kinase Inhibition : Some studies have explored the binding affinity of pyrrolidine derivatives to various kinases. For instance, modifications to the structure have shown selectivity for certain kinases involved in cell signaling pathways, which could lead to novel therapeutic applications .

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial effects of structurally related compounds, demonstrating that modifications in the chlorophenyl group significantly influenced antibacterial efficacy. This suggests a pathway for developing new antimicrobial agents based on the pyrrolidine framework.

Case Study 2: Neuropharmacological Effects

Research involving rat models indicated that administration of this compound resulted in measurable effects on GABA levels in the brain. These results support its potential as a neuroactive agent and warrant further exploration into its therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Piperidine and chlorophenyl groups | Anticancer activity |

| 4-Amino-N-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)-piperidine | Hydroxyethyl substitution | Antidepressant properties |

| 4-Amino-N-(1-(4-methoxyphenyl)-3-hydroxypropyl)-piperidine | Methoxy substitution | Neuroprotective effects |

This table illustrates how variations in structural features can lead to diverse biological activities, emphasizing the importance of specific substitutions in drug design.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Chlorophenyl)pyrrolidin-2-one in laboratory settings?

The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous compounds like 1-(3-Chlorophenyl)imidazolidin-2-ones are synthesized via reactions between 3-chloroaniline derivatives and carbonyl-containing intermediates under catalytic conditions (e.g., acid or base catalysis). Key steps include optimizing reaction temperature (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance yield. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Based on safety protocols for structurally related pyrrolidinones, the compound should be stored in tightly sealed containers under dry, well-ventilated conditions to prevent hydrolysis or oxidation. Opened containers must be resealed carefully to avoid leakage. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential skin/eye irritation risks. Waste must be segregated and disposed of via certified chemical waste management services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Routine characterization involves:

- -NMR and -NMR : To identify substituent patterns on the pyrrolidinone ring and chlorophenyl group.

- FT-IR : To confirm the presence of carbonyl (C=O) stretches (~1700 cm) and C-Cl bonds (~750 cm).

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities, necessitating recrystallization or column purification .

Advanced Research Questions

Q. What are the challenges in resolving the crystal structure of this compound using X-ray crystallography?

Crystallographic analysis of chlorophenyl-substituted pyrrolidinones often faces challenges such as:

- Crystal twinning : Common in compounds with flexible substituents, requiring data collection at low temperatures (e.g., 100 K) to improve resolution.

- Disorder in the chlorophenyl group : Mitigated using SHELX software (SHELXL) for refinement, which allows partitioning disordered atoms and refining occupancy ratios .

- Weak diffraction : Addressed by growing larger crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., using Gaussian or MOE software) can model the compound’s electronic structure to identify reactive sites. For example:

- Electrostatic potential maps highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.

- Frontier molecular orbital (FMO) analysis predicts the energy gap between HOMO and LUMO, influencing kinetic stability.

Validation against experimental data (e.g., reaction yields with nucleophiles like amines) is essential to refine computational models .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Solubility issues : Use of co-solvents (e.g., DMSO) or liposomal formulations to enhance bioavailability.

- Structural analogs : Comparing activity profiles of derivatives (e.g., 3-chloro vs. 4-chloro substituents) to identify pharmacophore requirements.

- Assay variability : Standardizing protocols (e.g., MIC determination via broth microdilution) and including positive controls (e.g., ciprofloxacin) .

Q. How can researchers optimize the enantiomeric purity of this compound for chiral applications?

Enantioselective synthesis methods include:

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to induce asymmetry during cyclization.

- Catalytic asymmetric hydrogenation : Employing Ru-BINAP catalysts to reduce intermediate ketones.

- Chiral HPLC : Analytical separation using columns like Chiralpak® IA to assess enantiomeric excess (ee). Confirmation via circular dichroism (CD) spectroscopy ensures optical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.